2,6-Dimethylcyclohexanone

Description

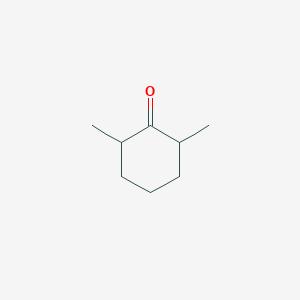

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILVYPLQKCQNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863029 | |

| Record name | 2,6-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2816-57-1 | |

| Record name | 2,6-Dimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2816-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylcyclohexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002816571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLCYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylcyclohexanone: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dimethylcyclohexanone, a versatile ketone with applications in organic synthesis and as a building block for pharmaceuticals and agrochemicals. This document consolidates critical data on its physical characteristics, chemical reactivity, and spectral information. Detailed experimental protocols for its synthesis and common reactions are provided, alongside visual representations of its molecular structure and reaction workflows to support researchers in their laboratory endeavors.

Introduction

This compound (C₈H₁₄O) is a cyclic ketone that exists as a mixture of cis and trans isomers. Its unique structural features and chemical reactivity make it a valuable intermediate in various synthetic pathways.[1][2] This guide aims to be a central repository of technical information for professionals working with this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. The data presented is a compilation from various sources and represents the typical values for a mixture of isomers.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [3][4] |

| Molecular Weight | 126.20 g/mol | [3] |

| CAS Number | 2816-57-1 | [3][4] |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.925 g/mL at 25 °C | |

| Boiling Point | 174-176 °C | [5] |

| Refractive Index (n20/D) | 1.447 | [5] |

| Flash Point | 51 °C (closed cup) |

Table 2: Safety Information

| Hazard Statement | GHS Classification | Precautionary Measures |

| Flammable liquid and vapor | Flammable Liquid 3 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. |

Note: This is not an exhaustive list of safety precautions. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1715 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit signals corresponding to the methyl protons and the protons on the cyclohexane (B81311) ring. The chemical shifts and splitting patterns will differ for the cis and trans isomers.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 210-215 ppm, in addition to signals for the methyl and ring carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 126, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound by Oxidation of 2,6-Dimethylcyclohexanol (B1210312)

This protocol describes a common method for the preparation of this compound.

Materials:

-

2,6-dimethylcyclohexanol

-

40% Hydrogen Peroxide (H₂O₂)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

-

Appropriate organic solvent (e.g., dichloromethane)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylcyclohexanol (e.g., 6.4 g, 50 mmol) in a suitable organic solvent.

-

To this solution, add 40% hydrogen peroxide (e.g., 5.1 cm³, 60 mmol).

-

Add anhydrous magnesium sulfate (e.g., 4 g) to the reaction mixture.

-

Stir the mixture vigorously at room temperature for approximately 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the solid magnesium sulfate from the mixture.

-

The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by distillation.[2]

Reduction of this compound to 2,6-Dimethylcyclohexanol

This protocol details the reduction of the ketone to the corresponding alcohol using sodium borohydride (B1222165).[6]

Materials:

-

This compound (cis/trans mixture)

-

Sodium Borohydride (NaBH₄)

-

10% Sodium Hydroxide (NaOH) solution

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

In a 50 mL Erlenmeyer flask containing a magnetic stirrer, add 10 mL of methanol and 0.5 g of this compound.

-

Cool the flask in an ice bath.

-

While stirring, add 100 mg of sodium borohydride in two 50 mg portions.

-

After the addition is complete and the initial reaction subsides (approximately 5-10 minutes), remove the flask from the ice bath and continue stirring at room temperature for another 15 minutes.

-

To the reaction mixture, add 5 mL of 10% NaOH solution, 5 mL of de-ionized water, and 15 mL of hexane.

-

Stir the mixture for 3-5 minutes.

-

Transfer the contents to a separatory funnel and separate the organic layer from the aqueous layer.

-

Extract the aqueous layer twice more with 10 mL portions of hexane.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the 2,6-dimethylcyclohexanol product. The product can be further analyzed by Gas Chromatography (GC) and IR spectroscopy to determine the isomeric ratio and confirm the conversion of the ketone to an alcohol.[6]

Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow.

Caption: Stereoisomers of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has presented a detailed overview of the physical and chemical properties of this compound, tailored for a scientific audience. The tabulated data, experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and more efficient utilization of this important chemical compound.

References

2,6-Dimethylcyclohexanone CAS number and identifiers

An In-depth Technical Guide to 2,6-Dimethylcyclohexanone

This guide provides a comprehensive overview of this compound (CAS No: 2816-57-1), a versatile ketone utilized as a chemical intermediate and solvent. The information is intended for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and analytical characterization.

Chemical Identifiers and Properties

This compound is a flammable, colorless to light yellow liquid.[1][2] It exists as a mixture of cis and trans isomers.[1] Key identifiers and physicochemical properties are summarized below for quick reference.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 2816-57-1[1][3][4] |

| IUPAC Name | 2,6-dimethylcyclohexan-1-one[3] |

| Molecular Formula | C₈H₁₄O[2][3][4] |

| Molecular Weight | 126.20 g/mol [1][3][4] |

| InChI Key | AILVYPLQKCQNJC-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC1CCCC(C1=O)C[3] |

| EC Number | 220-570-6[1][3] |

| Beilstein/REAXYS No. | 1099000[1] |

| PubChem CID | 17780[2][3] |

| Synonyms | Cyclohexanone, 2,6-dimethyl-; NSC 5291[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Density | 0.925 g/mL at 25 °C | [1][2] |

| Boiling Point | 174-176 °C | [1] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [1] |

| Refractive Index (n20/D) | 1.447 | [1] |

| Purity (Typical) | ≥ 95% (GC) | [2] |

| Solubility | Soluble in water (2012 mg/L at 25 °C, est.) | [5] |

Synthesis and Purification

The most direct laboratory synthesis of this compound involves the oxidation of the corresponding alcohol, 2,6-dimethylcyclohexanol (B1210312).

Experimental Protocol: Synthesis via Oxidation

This protocol is based on the oxidation of 2,6-dimethylcyclohexanol using hydrogen peroxide.

Materials:

-

2,6-dimethylcyclohexanol (6.4 g, 50 mmol)

-

40% Hydrogen Peroxide (H₂O₂) (5.1 cm³, 60 mmol)

-

Anhydrous Magnesium Sulfate (MgSO₄) (4 g)

-

Suitable organic solvent (e.g., dichloromethane)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylcyclohexanol (50 mmol) in a suitable solvent.

-

Add anhydrous MgSO₄ (4 g) to the solution.

-

Carefully add 40% H₂O₂ (60 mmol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 30 minutes.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude this compound.

Expected Yield: Approximately 89% (5.61 g, 44.5 mmol).[5]

Experimental Protocol: Purification

Crude this compound can be purified by fractional distillation. For removal of persistent impurities, an acidic workup prior to distillation can be effective.

Materials:

-

Crude this compound

-

Dilute organic or inorganic acid (e.g., p-toluenesulfonic acid) or an acid ion exchanger

-

Fractional distillation apparatus

Procedure:

-

Heat the crude product with a catalytic amount of acid (e.g., 0.1% p-toluenesulfonic acid) to degrade impurities.

-

Neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) and wash with water.

-

Dry the organic material over anhydrous MgSO₄.

-

Set up a fractional distillation apparatus.

-

Distill the material under atmospheric or reduced pressure, collecting the fraction corresponding to the boiling point of this compound (174-176 °C).

Chemical Reactivity and Applications

This compound serves as a key intermediate in the synthesis of various organic molecules. Its utility in drug discovery is primarily as a building block for more complex structures.

Reduction to 2,6-Dimethylcyclohexanol

The ketone is readily reduced to the corresponding alcohol, 2,6-dimethylcyclohexanol. This reduction is significant as substituted cyclohexanols have been investigated for anesthetic properties, drawing structural comparisons to the common anesthetic Propofol.

Protocol: Sodium Borohydride (B1222165) Reduction

-

Dissolve this compound (0.5 g) in methanol (B129727) (10 mL) in an Erlenmeyer flask and cool in an ice bath.

-

While stirring, add sodium borohydride (NaBH₄) (100 mg) in portions.

-

Continue stirring in the ice bath and monitor the reaction by TLC.

-

Upon completion, carefully add dilute HCl to neutralize excess NaBH₄.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield 2,6-dimethylcyclohexanol.

Role in Drug Development

While this compound itself has not been reported to have significant biological activity, it is a precursor in synthesizing compounds of medicinal interest.

-

Anti-malarial Agents: It was used in the synthesis of tetraoxanes, a class of compounds evaluated for anti-malarial activity.[3]

-

Anesthetic Research: Its reduction product, 2,6-dimethylcyclohexanol, has been studied as a potential general anesthetic due to its structural similarity to propofol.[6]

-

General Synthesis: It serves as a building block for pharmaceuticals and agrochemicals.[1]

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of this compound.

Table 3: Summary of Spectroscopic Data

| Technique | Key Features and Expected Values |

| ¹H NMR | Signals expected in the aliphatic region (~1.0-2.5 ppm). A doublet for the methyl protons (CH₃) and multiplets for the ring protons (CH and CH₂). |

| ¹³C NMR | A characteristic ketone carbonyl peak is expected downfield (~212 ppm). Aliphatic carbons will appear upfield. Spectra are available in databases for comparison.[4][7] |

| IR Spectroscopy | A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹. Additional peaks for C-H stretching (~2800-3000 cm⁻¹) will be present.[4] |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z = 126. Common fragmentation patterns for cyclic ketones include alpha-cleavage and McLafferty rearrangements.[4] |

Protocol: Spectroscopic Analysis Workflow

Objective: To confirm the structure and purity of a synthesized sample.

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

-

Inject 1 µL into a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5).

-

The GC oven program should ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to separate components.

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

-

Analyze the retention time for purity and the mass spectrum for the molecular ion and fragmentation pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.0).

-

Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra and compare the chemical shifts, multiplicities, and integrations to reference data.

-

-

Infrared (IR) Spectroscopy:

-

Acquire a background spectrum of the empty instrument or clean ATR crystal.

-

Place a drop of the neat liquid sample on a salt plate (NaCl) or directly onto the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic C=O stretching frequency.

-

Safety and Handling

This compound is a flammable liquid and vapor (GHS classification: Flammable Liquid 3).[1][3]

-

Handling: Use in a well-ventilated area. Ground containers and use spark-proof tools. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.

-

First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention. Always consult the Safety Data Sheet (SDS) before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, mixture of isomers 98 2816-57-1 [sigmaaldrich.com]

- 4. This compound | C8H14O | CID 17780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. "Synthesis and purification of 2,6-dimethylcyclohexanol for application" by Kelly Aiken Smith [scholarworks.smith.edu]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 2,6-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, physicochemical properties, and relevant experimental protocols for 2,6-dimethylcyclohexanone. This versatile ketone serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] A thorough understanding of its stereochemistry is paramount for controlling reaction pathways and achieving desired product conformations.

Molecular Structure and Stereoisomerism

This compound is a cyclic ketone with the chemical formula C₈H₁₄O.[2][3][4] The structure consists of a six-membered cyclohexane (B81311) ring with a carbonyl group at position 1 and two methyl groups at positions 2 and 6. The presence of two chiral centers at carbons 2 and 6 gives rise to stereoisomerism.

The stereoisomers of this compound are classified as cis and trans, based on the relative orientation of the two methyl groups with respect to the cyclohexane ring.

-

cis-2,6-Dimethylcyclohexanone: In this isomer, both methyl groups are on the same side of the ring (either both pointing "up" or both "down"). The cis isomer is a meso compound, meaning it is achiral and does not have an enantiomer, despite having two chiral centers. This is due to an internal plane of symmetry.

-

trans-2,6-Dimethylcyclohexanone: In this isomer, the two methyl groups are on opposite sides of the ring (one "up" and one "down"). The trans isomer is chiral and exists as a pair of enantiomers: (2R,6S)-2,6-dimethylcyclohexanone and (2S,6R)-2,6-dimethylcyclohexanone.

Chair Conformations

The cyclohexane ring predominantly adopts a stable chair conformation to minimize angular and torsional strain. The substituents (methyl groups) can occupy either axial or equatorial positions.

-

cis-Isomer: The two chair conformations of the cis-isomer are in equilibrium. In one conformation, one methyl group is axial and the other is equatorial. Upon ring-flipping, the axial methyl group becomes equatorial, and the equatorial methyl group becomes axial. These two conformations are degenerate (have equal energy) and are therefore present in equal amounts at equilibrium.[5]

-

trans-Isomer: The trans-isomer also exists in two chair conformations. One conformation has both methyl groups in axial positions (diaxial), while the other has both methyl groups in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a source of steric strain.[5] Consequently, the equilibrium heavily favors the diequatorial conformer.

The diagram below illustrates the chair conformations of the cis and trans stereoisomers.

Physicochemical and Spectroscopic Data

The properties of this compound are often reported for a mixture of its cis and trans isomers. The following table summarizes key quantitative data from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [3][4] |

| Molecular Weight | 126.20 g/mol | [3][6][7] |

| Boiling Point | 174-176 °C at 760 mmHg | [2][7] |

| Density | 0.925 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.447 | [7] |

| Flash Point | 51.11 °C (124.00 °F) | [6] |

| CAS Number | 2816-57-1 | [2][4] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Mass spectra are available | [3][8][9] |

Experimental Protocols

A. Synthesis of this compound via Oxidation of 2,6-Dimethylcyclohexanol (B1210312)

This protocol describes a common method for synthesizing the target compound.

-

Objective: To oxidize 2,6-dimethylcyclohexanol to this compound.

-

Reaction Scheme:

-

2,6-dimethylcyclohexanol + Oxidizing Agent → this compound

-

-

Materials:

-

2,6-dimethylcyclohexanol (6.4 g, 50 mmol)

-

40% Hydrogen Peroxide (H₂O₂) (5.1 cm³, 60 mmol)

-

Anhydrous Magnesium Sulfate (MgSO₄) (4 g)

-

Appropriate solvent (e.g., acetone)

-

Reaction vessel with stirring and temperature control

-

-

Methodology:

-

Combine 2,6-dimethylcyclohexanol (50 mmol) and anhydrous MgSO₄ in the reaction vessel.

-

Add the 40% H₂O₂ solution (60 mmol) to the mixture.

-

Maintain the reaction for 30 minutes with appropriate stirring and temperature control.

-

Upon completion, quench the reaction and perform a standard aqueous workup to isolate the crude product.

-

Purify the product, for example, by distillation.

-

-

Expected Outcome: This procedure can yield 5.61 g (44.5 mmol) of this compound, corresponding to an 89% yield with a purity greater than 99% as determined by Gas-Liquid Chromatography (GLC).[10]

B. Synthesis of Trimethylsilyl (B98337) Enol Ether from this compound for Further Reactions

This protocol is an example of how this compound can be used as a starting material for more complex syntheses.[8]

-

Objective: To prepare the lithium enolate of this compound and quench it with TMSCl to form a trimethylsilyl enol ether.

-

Materials:

-

n-Butyllithium (BuLi) (1.6 M in hexanes, 42 mL, 67.20 mmol)

-

Diisopropylamine (DPA) (9.8 mL, 69.92 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (7.6 mL, 54.36 mmol)

-

Trimethylsilyl chloride (TMSCl) (14.0 mL, 108.06 mmol)

-

Nitrogen atmosphere apparatus

-

-

Methodology:

-

Under a nitrogen atmosphere, add a solution of DPA in anhydrous THF to a cooled (-30 °C) solution of BuLi in hexanes. Stir the mixture for 2.5 hours at -30 to -20 °C to form lithium diisopropylamide (LDA).

-

Cool the reaction mixture to -78 °C.

-

Add a solution of this compound in dry THF to the LDA solution over 30 minutes.

-

Stir the mixture for 1 hour at -78 °C to allow for the formation of the lithium enolate.

-

Quench the enolate by adding TMSCl.

-

Proceed with an appropriate workup to isolate the desired trimethylsilyl enol ether product.

-

-

Logical Workflow Diagram:

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C8H14O | CID 17780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanone, 2,6-dimethyl- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2,6-dimethyl cyclohexanone, 2816-57-1 [thegoodscentscompany.com]

- 7. 2,6-二甲基环己酮,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. spectrabase.com [spectrabase.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 2,6-dimethylcyclohexanone. This document is intended for an audience with a strong background in analytical chemistry and spectroscopy, particularly those involved in drug development and organic synthesis, where precise structural elucidation is paramount.

Introduction

This compound is a chiral cyclic ketone that exists as two diastereomers: cis and trans. The spatial arrangement of the two methyl groups relative to the cyclohexanone (B45756) ring significantly influences their chemical environment, leading to distinct NMR spectra. Understanding these spectral differences is crucial for identifying and quantifying the isomers in a sample, which is often a critical step in stereoselective synthesis and pharmacological studies. This guide presents the available spectral data, details the experimental protocols for data acquisition, and outlines the logical workflow for NMR-based structural analysis.

¹³C NMR Spectral Data

The ¹³C NMR spectral data for cis- and trans-2,6-dimethylcyclohexanone have been extensively studied. The definitive work in this area was published by Stothers and Tan in 1974, providing complete assignments for a series of methyl-substituted cyclohexanones.[1] The chemical shifts are highly sensitive to the stereochemistry of the methyl groups.

Table 1: ¹³C NMR Chemical Shifts (δ) for cis- and trans-2,6-Dimethylcyclohexanone

| Carbon Atom | cis-2,6-Dimethylcyclohexanone (δ ppm) | trans-2,6-Dimethylcyclohexanone (δ ppm) |

| C=O (C1) | 215.1 | 214.5 |

| CH-CH₃ (C2) | 46.1 | 49.9 |

| CH₂ (C3) | 35.5 | 35.9 |

| CH₂ (C4) | 24.9 | 27.5 |

| CH₂ (C5) | 35.5 | 35.9 |

| CH-CH₃ (C6) | 46.1 | 49.9 |

| CH₃ | 15.0 | 15.7 |

Data sourced from J. B. Stothers, C. T. Tan, Can. J. Chem. 52, 308 (1974).[1]

¹H NMR Spectral Data

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra for this compound requires careful sample preparation and parameter optimization. The following protocols are based on standard methodologies for the NMR analysis of ketones.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for this compound.[2]

-

Concentration:

-

For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR, a higher concentration of 20-100 mg in 0.5-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It can be added directly to the sample or a solvent containing TMS can be used.

-

Filtration: To ensure a homogeneous magnetic field, the final solution should be filtered through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring standard 1D NMR spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for moderately concentrated samples.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Several hundred to several thousand scans (e.g., 1024 or more) are typically required, depending on the sample concentration.

Instrumentation:

The original data by Stothers and Tan was likely acquired on a continuous-wave spectrometer.[1] Modern data would be acquired on a Fourier Transform (FT) NMR spectrometer, such as a Varian CFT-20 or a more recent Bruker Avance model.[1]

Logical Workflow for NMR Analysis

The process of elucidating the structure of a molecule like this compound using NMR spectroscopy follows a logical and systematic workflow. This workflow ensures that the data is collected, processed, and interpreted in a rigorous manner to arrive at an unambiguous structural assignment.

This diagram illustrates the key stages, from the initial preparation of the sample to the final determination of the molecular structure. Each step is critical for obtaining reliable and reproducible results.

References

Mass Spectrometry of 2,6-Dimethylcyclohexanone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,6-Dimethylcyclohexanone (C₈H₁₄O), a cyclic ketone of interest in various chemical and pharmaceutical research domains. This document outlines the fundamental characteristics, fragmentation patterns, and a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Compound Characteristics

This compound is a colorless liquid with a molecular weight of 126.1962 g/mol .[1][2][3][4] Key identifiers for this compound are provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2,6-dimethylcyclohexan-1-one | [5] |

| CAS Number | 2816-57-1 | [1][2][4] |

| Molecular Formula | C₈H₁₄O | [1][4] |

| Molecular Weight | 126.1962 g/mol | [1][3][4] |

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major ions, are summarized below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 65 | C₃H₅⁺ |

| 42 | 40 | C₃H₆⁺ |

| 55 | 100 | C₄H₇⁺ |

| 69 | 85 | C₅H₉⁺ |

| 83 | 30 | C₆H₁₁⁺ |

| 97 | 15 | C₇H₁₃⁺ |

| 111 | 25 | [M-CH₃]⁺ |

| 126 | 20 | [M]⁺ |

Fragmentation Pathway

The fragmentation of this compound under electron ionization primarily proceeds through alpha-cleavage, a characteristic pathway for cyclic ketones. The process begins with the ionization of the molecule, leading to the formation of a molecular ion ([M]⁺) at m/z 126. Subsequent fragmentation events are detailed below and visualized in the accompanying diagram.

The major fragmentation pathway involves the cleavage of the bond alpha to the carbonyl group, which can occur on either side of the ketone. This initial cleavage can be followed by the loss of various neutral fragments, leading to the formation of the observed ions.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. As this compound is a volatile organic compound, the following steps are recommended:

-

Sample Collection: Collect samples in clean, airtight glass vials to prevent contamination and loss of the analyte.

-

Solvent Selection: Use a high-purity volatile solvent such as hexane, dichloromethane, or ethyl acetate (B1210297) for dilution.

-

Dilution: Prepare a stock solution of this compound in the chosen solvent. A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.

-

Filtration: If the sample contains any particulate matter, filter it through a 0.45 µm syringe filter to prevent clogging of the GC inlet.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following instrumental parameters are suggested as a starting point and may require optimization based on the specific instrument and analytical goals.

Gas Chromatograph (GC) Conditions:

| Parameter | Setting |

| Injector Port Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Temperature Program | Initial: 50 °C (hold for 2 min)Ramp: 10 °C/min to 250 °CFinal Hold: 250 °C for 5 min |

Mass Spectrometer (MS) Conditions:

| Parameter | Setting |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-300 |

| Scan Rate | 2 scans/sec |

Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum of the identified peak.

-

Library Matching: Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.

-

Quantification: If quantitative analysis is required, a calibration curve should be prepared using standard solutions of this compound.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is illustrated in the diagram below.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This guide provides a foundational understanding of the mass spectrometry analysis of this compound. The presented data, fragmentation pathway, and experimental protocol offer a robust starting point for researchers and scientists in various fields. Adherence to good laboratory practices and instrument-specific optimization will ensure high-quality, reliable results.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,6-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. This guide provides a detailed examination of the infrared spectrum of 2,6-dimethylcyclohexanone, a substituted cyclic ketone of interest in various chemical and pharmaceutical research areas. Understanding its spectral features is crucial for reaction monitoring, quality control, and structural characterization.

Molecular Structure and Vibrational Modes

This compound is a derivative of cyclohexanone (B45756) with two methyl groups at the 2 and 6 positions. The primary functional group is the carbonyl (C=O) group within the six-membered ring. The presence of methyl substituents influences the vibrational modes of the molecule, leading to a characteristic IR spectrum. The key vibrational modes that give rise to prominent absorption bands include C=O stretching, C-H stretching and bending of the alkyl groups and the cyclohexane (B81311) ring, and C-C bond vibrations. Saturated six-membered cyclic ketones, like this compound, typically exhibit a strong carbonyl absorption peak around 1715 cm⁻¹.

Quantitative Infrared Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The assignments are based on the gas-phase IR spectrum and typical values for substituted cyclohexanones.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2960 - 2850 | C-H Asymmetric & Symmetric Stretch | Strong |

| ~1715 |

2,6-Dimethylcyclohexanone: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2,6-Dimethylcyclohexanone. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical compound safely in a laboratory and industrial setting. This guide details physical and chemical properties, toxicological data, personal protective equipment protocols, and emergency procedures.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is crucial for designing experiments, setting up appropriate storage conditions, and planning emergency responses.

| Property | Value | Source |

| Molecular Formula | C8H14O | [1][2] |

| Molecular Weight | 126.20 g/mol | [1][2] |

| Appearance | Light yellow liquid | [1] |

| Odor | Odorless | [1] |

| Boiling Point | 174 - 176 °C (345.2 - 348.8 °F) at 760 mmHg | [1][3][4] |

| Flash Point | 51 °C (123.8 °F) | [1][5] |

| Specific Gravity | 0.910 - 0.920 | [1][6] |

| Vapor Density | 4.35 | [1] |

| Solubility | No information available | [1] |

Toxicological Information

While the toxicological properties of this compound have not been fully investigated, available data and information on similar compounds, such as alkyl cyclic ketones, suggest a profile of low acute toxicity.[5][7] However, it is crucial to handle the compound with care as it may cause irritation and other health effects.

| Hazard | Description | Source |

| Eye Contact | May cause eye irritation, chemical conjunctivitis, and corneal damage. | [5] |

| Skin Contact | May cause irritation and dermatitis. May cause cyanosis of the extremities. | [5] |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may cause CNS depression. | [5] |

| Inhalation | May cause respiratory tract irritation. Vapors may cause dizziness or suffocation and a burning sensation in the chest. Aspiration may lead to pulmonary edema. | [5] |

| Chronic Exposure | No information found. | [5] |

| Carcinogenicity | No information available. | [1] |

| Teratogenicity | No information available. | [1] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[1][2]

| Hazard Class | Category | GHS Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

Experimental Protocols for Safety Assessment

To ensure the safe use of this compound, a series of standardized toxicological and safety tests should be performed. The following are representative experimental protocols based on OECD guidelines, which are internationally recognized standards for chemical safety testing.[5]

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females as they are often slightly more sensitive.[4]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and water.

-

Dose Administration: A single animal is dosed with the test substance via oral gavage. The starting dose is selected based on available information, and if none is available, a default starting dose is used.[4]

-

Observation Period: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: Subsequent animals are dosed one at a time at intervals of at least 48 hours. The dose for each subsequent animal is adjusted up or down by a constant factor depending on the outcome for the previous animal (survival or death).[4]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Skin Irritation/Corrosion Test (Based on OECD Guideline 404)

Objective: To assess the potential of this compound to cause skin irritation or corrosion.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits.

-

Test Substance Application: A small area of the animal's fur is clipped. A measured amount of the undiluted test substance is applied to the clipped skin and covered with a gauze patch.

-

Exposure Period: The test substance is left in contact with the skin for a defined period, typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Classification: Based on the scores, the substance is classified as corrosive, irritant, or non-irritant.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[8]

Methodology:

-

Tester Strains: A set of bacterial strains with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella) are used.

-

Test Conditions: The tester strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism.[8]

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the specific amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies. The number of revertant colonies in the test plates is compared to the number in the negative (solvent) control plates.

-

Interpretation: A significant, dose-related increase in the number of revertant colonies indicates that the substance is mutagenic under the test conditions.

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.[5]

| PPE Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][5] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1][5] |

First-Aid Measures

In case of accidental exposure to this compound, immediate first-aid measures should be taken, followed by seeking medical attention.

| Exposure Route | First-Aid Procedure | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [5] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [5] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately. | [5] |

Fire-Fighting and Spill Response

Fire-Fighting Measures

This compound is a flammable liquid.[1] In the event of a fire, the following measures should be taken:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Firefighter Protection: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

-

Hazards: Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Evacuate Personnel: Remove all non-essential personnel from the area.

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., sparks, open flames, hot surfaces).[1]

-

Ventilate the Area: Ensure adequate ventilation.

-

Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to absorb the spill. Do not use combustible materials such as sawdust.[1]

-

Collect and Dispose: Place the absorbed material into a suitable, closed container for disposal.[1]

-

Use Spark-Proof Tools: Use non-sparking tools and equipment during cleanup.[1]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe working environment.

-

Handling: Wash thoroughly after handling. Use only in a well-ventilated area. Ground and bond containers when transferring material. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing. Keep the container tightly closed. Keep away from heat, sparks, and flame.[5]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep away from sources of ignition. Store in a flammables-area.[1][5]

This technical guide provides a foundation for the safe handling of this compound. It is imperative that all personnel handling this chemical are thoroughly trained on its properties, hazards, and the safety procedures outlined in this document and the corresponding Safety Data Sheet (SDS).

References

- 1. Toxicity assessment of industrial chemicals and airborne contaminants: transition from in vivo to in vitro test methods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

The Natural Occurrence of 2,6-Dimethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylcyclohexanone is a cyclic ketone that has been identified as a volatile organic compound in the essential oil of tobacco leaves (Nicotiana tabacum)[1]. While its presence in this natural source is documented, detailed quantitative data and information regarding its biosynthetic pathways in plants remain limited in publicly available scientific literature. This guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, outlines general experimental protocols for its detection, and discusses the current void in understanding its biosynthesis.

Natural Occurrence

The primary documented natural source of this compound is the tobacco plant (Nicotiana tabacum)[1]. It is considered one of the many minor chemical constituents that contribute to the complex aroma profile of tobacco leaves[2]. The chemical composition of tobacco, including its volatile compounds, is influenced by various factors such as the plant's genetics, cultivation conditions, and the methods used for curing and processing the leaves[3][4]. While numerous studies have conducted comprehensive analyses of the volatile compounds in tobacco, they have predominantly focused on more abundant constituents like nicotine, neophytadiene, and carotenoid degradation products[1][5].

Quantitative Data

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data for this compound in its natural sources. While many studies have identified a wide array of volatile compounds in tobacco, they often do not provide concentration values for the less abundant molecules. The following table summarizes the current status of quantitative information.

| Natural Source | Compound | Concentration Range | Reference |

| Nicotiana tabacum (Tobacco) | This compound | Data Not Available in Cited Literature | [1] |

The lack of quantitative data presents a significant gap in the understanding of this compound's role and significance in its natural context.

Experimental Protocols

Although specific protocols for the exclusive analysis of this compound in natural matrices are not detailed in the available literature, general methodologies for the extraction and analysis of volatile organic compounds from tobacco and other plant materials are well-established. These methods are applicable for the detection and potential quantification of this compound.

Sample Preparation and Extraction

The initial step involves the extraction of volatile compounds from the plant matrix. A common and effective method is Simultaneous Distillation-Extraction (SDE) .

-

Principle: This technique allows for the simultaneous distillation of water and extraction of volatile compounds with a low-boiling-point organic solvent. It is particularly suitable for isolating trace volatile and semi-volatile compounds from an aqueous matrix.

-

General Protocol:

-

A sample of the plant material (e.g., cured tobacco leaves) is homogenized and placed in a flask with distilled water.

-

An organic solvent (e.g., dichloromethane (B109758) or a pentane/diethyl ether mixture) is placed in a separate flask.

-

The apparatus is set up so that the steam from the sample flask and the vapor from the solvent flask mix in a condenser.

-

As the vapors condense, the volatile compounds from the plant material are extracted into the organic solvent.

-

The process is typically run for several hours to ensure efficient extraction.

-

The resulting organic extract, containing the volatile compounds, is then dried over anhydrous sodium sulfate (B86663) and concentrated.

-

Analytical Determination

The most common and powerful technique for the separation and identification of volatile compounds in complex mixtures is Gas Chromatography-Mass Spectrometry (GC-MS) .

-

Principle: GC separates the volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification.

-

General GC-MS Protocol:

-

Injection: A small volume of the concentrated extract is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or a polar WAX column). The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different boiling points.

-

Ionization: As compounds elute from the column, they enter the MS ion source, where they are typically ionized by electron impact (EI).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole).

-

Detection and Identification: The detector records the abundance of each ion at different mass-to-charge ratios. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries (e.g., NIST/Wiley) for compound identification. Retention indices are also used to confirm identifications.

-

Quantification: For quantitative analysis, a calibration curve can be prepared using a certified standard of this compound. An internal standard is often added to the sample and calibration standards to improve accuracy and precision.

-

Biosynthesis of this compound

Currently, there is no specific information available in the scientific literature regarding the biosynthetic pathway of this compound in plants. The biosynthesis of many minor volatile compounds, particularly those that are not central to primary metabolism, is often not well-elucidated.

It is plausible that this compound could be a degradation product of larger, more complex molecules present in the plant. For instance, many cyclic ketones and other volatile compounds in tobacco are known to be formed from the degradation of carotenoids, cembranoids, or other terpenoids during the curing and aging process of the leaves[3]. The specific precursors and enzymatic reactions leading to the formation of this compound have yet to be identified.

The following diagram illustrates a hypothetical logical relationship for the formation of such minor volatile compounds from larger precursors.

Conclusion

This compound is a naturally occurring compound found in Nicotiana tabacum. While its presence is confirmed, there is a significant lack of quantitative data and information on its biosynthesis. The experimental protocols for its analysis would follow standard procedures for volatile compound determination using techniques such as SDE for extraction and GC-MS for identification and quantification. Further research is required to determine the concentration of this compound in various natural sources, to elucidate its biosynthetic pathway, and to fully understand its contribution to the chemical profile of the plants in which it is found.

References

- 1. Anxiolytic Effect of Two Tobacco Essential Oils (Nicotiana tabacum Linn.) on Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. leffingwell.com [leffingwell.com]

- 3. Chemical and biochemical changes during the flue-curing of tobacco | CORESTA [coresta.org]

- 4. Study on the chemical compositions and microbial communities of cigar tobacco leaves fermented with exogenous additive - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermodynamic Properties of 2,6-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2,6-dimethylcyclohexanone. The information is curated for professionals in research and development who require accurate thermodynamic data for process design, safety analysis, and computational modeling. This document presents available quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of experimental and logical workflows.

Core Thermodynamic and Physical Properties

This compound is a cyclic ketone with the chemical formula C₈H₁₄O. An understanding of its thermodynamic properties is crucial for its application in chemical synthesis and various industrial processes.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic properties of this compound. Due to the limited availability of experimentally determined data in the literature for certain properties, some values have been calculated based on established thermodynamic relationships.

| Property | Value | Units | Notes |

| Standard Enthalpy of Combustion (Liquid, 298.15 K) | -4765.6 | kJ/mol | Experimentally determined.[1] |

| Standard Enthalpy of Formation (Liquid, 298.15 K) | -383.1 | kJ/mol | Calculated from the standard enthalpy of combustion. |

| Boiling Point | 174-176 | °C | at 1 atm.[2] |

| Density | 0.925 | g/mL | at 25 °C.[2] |

| Flash Point | 51 | °C | Closed cup. |

| Molar Mass | 126.20 | g/mol |

Physical Properties

A summary of important physical properties is provided below.

| Property | Value | Units |

| Molecular Formula | C₈H₁₄O | |

| Appearance | Colorless to pale yellow liquid | |

| Refractive Index | 1.447 | at 20°C |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of thermodynamic data. This section outlines both a specific experimental protocol for a reaction involving this compound and general procedures for determining its fundamental thermodynamic properties.

Reduction of this compound

The reduction of this compound to 2,6-dimethylcyclohexanol (B1210312) is a common synthetic transformation. The following protocol is based on the use of sodium borohydride (B1222165) as the reducing agent.

Objective: To synthesize 2,6-dimethylcyclohexanol from this compound.

Materials:

-

This compound

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

50 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve 2.0 g of this compound in 20 mL of methanol.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add 0.5 g of sodium borohydride to the cooled solution in small portions over 10 minutes.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

-

Remove the flask from the ice bath and allow it to stir at room temperature for an additional 30 minutes.

-

Quench the reaction by slowly adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude 2,6-dimethylcyclohexanol.

-

The product can be further purified by distillation or column chromatography.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured.

General Procedure:

-

A pellet of a known mass of this compound is placed in the sample holder of the bomb.

-

A fuse wire is attached to the electrodes, touching the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is placed in a calorimeter bucket containing a known volume of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The enthalpy of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This difference can be used to determine the heat capacity of the sample.

General Procedure:

-

A baseline is established by running the DSC with empty sample and reference pans.

-

A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and a scan is performed over the desired temperature range.

-

The standard is replaced with a known mass of this compound, and the scan is repeated under the same conditions.

-

The heat capacity of the this compound is calculated by comparing its heat flow curve to that of the standard and the baseline.

Determination of Standard Molar Entropy

Principle: The absolute entropy of a substance at a given temperature can be determined from its heat capacity as a function of temperature, based on the Third Law of Thermodynamics.

General Procedure:

-

The heat capacity of the solid phase of this compound is measured from as low a temperature as possible (approaching 0 K) up to its melting point using adiabatic calorimetry.

-

The enthalpy of fusion is measured at the melting point using DSC.

-

The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K) using DSC.

-

The entropy is calculated by integrating C_p/T with respect to temperature from 0 K to the final temperature, including the entropy change at the phase transition (ΔH_fus/T_m).

Visualizations

The following diagrams illustrate the experimental workflow for the reduction of this compound and the logical workflow for calculating the standard enthalpy of formation.

References

An In-depth Technical Guide to the Solubility of 2,6-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dimethylcyclohexanone in various solvents. The information is intended to support research, development, and formulation activities where this compound is utilized as a reagent, intermediate, or solvent.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is critical in a multitude of applications, including chemical synthesis, purification, and formulation of pharmaceutical products. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

This compound is a ketone with a molecular structure that includes a polar carbonyl group and a nonpolar hydrocarbon backbone. This dual nature influences its solubility characteristics. The presence of the carbonyl group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. Conversely, the alkyl structure contributes to its solubility in nonpolar, organic solvents.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature. However, an estimated value for its solubility in water is available. For organic solvents, qualitative descriptions indicate good solubility.

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | ~2012 mg/L | Estimated |

| Ethanol | Not Specified | Soluble | Qualitative[1] |

| Ether | Not Specified | Soluble | Qualitative[1] |

| Acetic Acid | Not Specified | Soluble | Qualitative[1] |

| Toluene | Not Specified | Soluble (used in studies) | Implied |

| Methanol | Not Specified | Soluble (used in studies) | Implied |

It is important to note that ketones with a similar number of carbon atoms are generally miscible with a wide range of organic solvents. Therefore, it can be inferred that this compound exhibits high solubility in common organic solvents like acetone, ethyl acetate, and tetrahydrofuran. However, for critical applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol outlines the general steps for determining the solubility of a liquid like this compound.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps (B75204) (e.g., screw-cap glass vials)

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of a separate, undissolved phase of the ketone should be visible.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved this compound to settle or separate. For more effective separation, the vials can be centrifuged.

-

Sample Collection: Carefully extract an aliquot of the supernatant (the saturated solution) using a syringe. To ensure no undissolved droplets are transferred, pass the solution through a syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a suitable analytical method (e.g., GC-FID or HPLC) to generate a calibration curve.

-

Dilute the collected saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mg/mL.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.

Caption: Factors Influencing Solubility.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents is limited in readily accessible sources, qualitative information and the general behavior of similar ketones suggest high solubility in most common organic solvents and limited solubility in water. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. Understanding the interplay of molecular properties and solvent characteristics is key to effectively utilizing this compound in research and industrial settings.

References

An In-depth Technical Guide to 2,6-Dimethylcyclohexanone: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylcyclohexanone, a disubstituted cyclic ketone, holds a significant position in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery and historical context, detailed experimental protocols for its synthesis and the separation of its stereoisomers, and a thorough compilation of its physicochemical and spectroscopic properties. Furthermore, this guide explores its role as a versatile synthetic intermediate and its interaction with biological targets, particularly the GABAA receptor, highlighting its relevance in drug development.

Discovery and History

The first documented synthesis of this compound is attributed to the Russian chemist Nikolai Dmitrievich Zelinsky in 1901. His work, published in the Berichte der deutschen chemischen Gesellschaft, described the methylation of cyclohexanone (B45756) and the subsequent isolation of the 2,6-disubstituted product. This early work laid the foundation for the exploration of substituted cyclohexanones and their derivatives. Over the following decades, various synthetic methodologies were developed to improve the yield and stereoselectivity of this compound synthesis, driven by its increasing importance as a building block in the synthesis of natural products, fragrances, and pharmaceuticals.

Physicochemical and Spectroscopic Data

This compound exists as a mixture of cis and trans stereoisomers, each with distinct physical and spectroscopic properties. The commercially available product is often a mixture of these isomers.

Table 1: Physicochemical Properties of this compound (Isomer Mixture)

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Boiling Point | 174-176 °C | [1] |

| Density | 0.925 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.447 | [1] |

| CAS Number | 2816-57-1 | [1] |

Table 2: Spectroscopic Data for this compound Isomers

| Spectroscopy | Isomer | Key Peaks / Chemical Shifts (δ) / m/z |

| ¹H NMR | cis | Data not explicitly found for the pure isomer. |

| trans | Data not explicitly found for the pure isomer. | |

| ¹³C NMR | cis | Data not explicitly found for the pure isomer. |

| trans | Data not explicitly found for the pure isomer. | |

| FTIR (cm⁻¹) | Mixture | ~1715 (C=O stretch), ~2960, ~2870 (C-H stretch) |

| Mass Spec (m/z) | Mixture | 126 (M+), 111, 97, 83, 69, 55, 41 |

Experimental Protocols

General Synthesis of this compound via Oxidation of 2,6-Dimethylcyclohexanol (B1210312)

A common and efficient method for the synthesis of this compound is the oxidation of the corresponding alcohol, 2,6-dimethylcyclohexanol.

Materials:

-

2,6-dimethylcyclohexanol (mixture of isomers)

-

Hydrogen peroxide (40% solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylcyclohexanol (e.g., 6.4 g, 50 mmol) in a suitable organic solvent.

-

Add anhydrous magnesium sulfate (e.g., 4 g).

-

To this stirred suspension, add 40% hydrogen peroxide (e.g., 5.1 cm³, 60 mmol).

-

The reaction is typically exothermic and should be monitored. The reaction time is generally short (e.g., 30 minutes).

-

Upon completion (monitored by TLC or GC), the reaction mixture is filtered to remove the magnesium sulfate.

-

The organic layer is washed successively with saturated sodium bicarbonate solution and brine.

-